molecular formula C34H52Br2O2S2 B567230 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole CAS No. 1336893-15-2

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B567230
CAS No.: 1336893-15-2
M. Wt: 716.716
InChI Key: XXZPBOPQASGASH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C34H52Br2O2S2. This compound is known for its unique structure, which includes bromine atoms and thieno2,3-fbenzothiole as the core. It is primarily used in the field of organic electronics, particularly in the development of semiconductors and photovoltaic materials .

Mechanism of Action

Mode of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.

Biochemical Pathways

The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .

Result of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole typically involves the bromination of a precursor compound. One common method includes the reaction of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno2,3-fbenzothiole derivatives, while coupling reactions can produce extended conjugated polymers .

Scientific Research Applications

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole apart from similar compounds is its unique combination of bromine atoms and the thieno2,3-fbenzothiole core. This structure provides it with distinct electronic properties, making it particularly suitable for applications in organic electronics and material science .

Properties

IUPAC Name

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZPBOPQASGASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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